Chemical and physical properties of 2-((Tert-butoxycarbonyl)amino)ethyl methanesulfonate
Chemical and physical properties of 2-((Tert-butoxycarbonyl)amino)ethyl methanesulfonate
An In-Depth Technical Guide to 2-((Tert-butoxycarbonyl)amino)ethyl Methanesulfonate
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-((Tert-butoxycarbonyl)amino)ethyl methanesulfonate, a key reagent in modern organic synthesis and pharmaceutical development. It is designed for researchers, scientists, and drug development professionals who require a deep understanding of this compound's properties, synthesis, and applications.
Compound Identity and Core Properties
2-((Tert-butoxycarbonyl)amino)ethyl methanesulfonate, often referred to as Boc-aminoethyl mesylate, is a bifunctional molecule featuring a Boc-protected amine and a reactive methanesulfonate (mesylate) leaving group. This unique structure makes it an invaluable building block for introducing a protected aminoethyl moiety into various molecular scaffolds.
Chemical and Physical Data Summary
The fundamental properties of this compound are summarized below. These values are critical for experimental design, including reaction setup, purification, and storage.
| Property | Value | Source(s) |
| IUPAC Name | 2-[[(2-methylpropan-2-yl)oxy]carbonylamino]ethyl methanesulfonate | [1] |
| Synonyms | Boc-aminoethyl mesylate, tert-Butyl N-(2-((methylsulfonyl)oxy)ethyl)carbamate | [1] |
| CAS Number | 96628-67-0 | [1] |
| Molecular Formula | C8H17NO5S | [1] |
| Molecular Weight | 239.29 g/mol | [1][2] |
| Physical Form | Liquid, viscous liquid, or solid | [3] |
| Storage | 2-8°C, sealed, dry | [3][4] |
Synthesis and Mechanistic Rationale
The standard synthesis of 2-((Tert-butoxycarbonyl)amino)ethyl methanesulfonate involves the mesylation of N-Boc-ethanolamine. This reaction is a classic example of converting a poor leaving group (a hydroxyl group) into an excellent one (a mesylate group), thereby activating the substrate for subsequent nucleophilic substitution reactions.
Experimental Protocol: Mesylation of N-Boc-Ethanolamine
This protocol is a generalized procedure based on established organic synthesis techniques.[5]
Materials:
-
N-Boc-ethanolamine (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Methanesulfonyl chloride (MsCl) (1.2 eq)
-
Nitrogen or Argon atmosphere
Procedure:
-
Dissolve N-Boc-ethanolamine in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the amine base (TEA or DIPEA) to the solution. The choice of base is critical; a non-nucleophilic, sterically hindered base like DIPEA is often preferred to minimize side reactions.
-
Add methanesulfonyl chloride dropwise to the cooled solution. This addition should be slow to control the exothermic reaction.
-
Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and perform a liquid-liquid extraction.
-
Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Mechanistic Insight
The reaction proceeds via a nucleophilic attack of the hydroxyl group of N-Boc-ethanolamine on the electrophilic sulfur atom of methanesulfonyl chloride. The amine base serves to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
Caption: Synthesis workflow for 2-((Tert-butoxycarbonyl)amino)ethyl methanesulfonate.
Applications in Research and Drug Development
The primary utility of this reagent lies in its ability to act as a versatile electrophile in nucleophilic substitution reactions.
Introduction of Spacers and Linkers
In drug discovery, it is often necessary to connect a pharmacophore to a solubilizing group, a targeting moiety, or a polymer. 2-((Tert-butoxycarbonyl)amino)ethyl methanesulfonate provides a convenient two-carbon spacer with a protected amine. After coupling with a nucleophile (e.g., a phenol, thiol, or another amine), the Boc group can be easily removed under acidic conditions to reveal a primary amine, which can then be further functionalized.[6]
Synthesis of Heterocycles
The reagent is instrumental in the synthesis of various nitrogen-containing heterocyclic compounds. For instance, it can be used to alkylate amines or other nucleophiles, followed by an intramolecular cyclization step to form rings such as piperazines or morpholines, which are common motifs in pharmaceuticals.
Peptide and Peptidomimetic Chemistry
While not a standard amino acid, the protected aminoethyl group can be incorporated into peptide-like structures to create peptidomimetics with altered pharmacokinetic properties. The mesylate allows for the alkylation of amino acid side chains or the N-terminus under appropriate conditions.[4]
Caption: Key application areas of the title compound in chemical synthesis.
Analytical Characterization
Expected Spectroscopic Features:
-
¹H NMR: Signals corresponding to the tert-butyl protons (~1.4 ppm), the methylene protons adjacent to the nitrogen and oxygen atoms, and the methyl protons of the mesyl group.
-
¹³C NMR: Resonances for the carbons of the tert-butyl group, the two methylene carbons, and the methyl carbon of the mesylate.
-
IR Spectroscopy: Characteristic absorption bands for the N-H stretch of the carbamate, C=O stretch of the Boc group, and the S=O stretches of the mesylate.[7]
-
Mass Spectrometry: The molecular ion peak or fragments corresponding to the loss of the Boc group or the mesylate group.
Safety and Handling
As a reactive alkylating agent, 2-((Tert-butoxycarbonyl)amino)ethyl methanesulfonate should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of any volatile components.
-
Storage: Store in a tightly sealed container in a cool, dry place, as recommended (2-8°C).[3][4] The compound may be sensitive to moisture.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
2-((Tert-butoxycarbonyl)amino)ethyl methanesulfonate is a highly valuable and versatile reagent in organic synthesis. Its ability to act as a precursor to a protected aminoethyl group makes it a staple in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and drug discovery. A thorough understanding of its properties, synthesis, and reactivity is crucial for its effective and safe utilization in the laboratory.
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